2-bromoethyl Ethyl Carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromoethyl Ethyl Carbonate” is an organobromine compound . It is also known as “1-Bromo-2-methoxyethane” and “2-BROMOETHYL METHYL ETHER” among other names . It is used in the preparation of alkylcholine salts .

Molecular Structure Analysis

The molecular formula of “2-bromoethyl Ethyl Carbonate” is C5H9BrO3 . Its average mass is 197.027 Da and its mono-isotopic mass is 195.973495 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromoethyl Ethyl Carbonate” include a boiling point of 40-41 °C/66 mmHg (lit.), a density of 1.479 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.447 (lit.) . It is soluble in water at 14.4g/L at 25°C .

科学的研究の応用

Catalysis in Cyclic Carbonate Synthesis

2-Bromoethyl ethyl carbonate derivatives play a crucial role in the synthesis of cyclic carbonates. Dai et al. (2010) explored 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide, a material related to 2-bromoethyl ethyl carbonate, which demonstrated high efficiency in catalyzing the synthesis of cyclic carbonates from CO2 and epoxides under mild conditions (Dai et al., 2010).

Enhancing Battery Performance

In the field of energy storage, compounds similar to 2-bromoethyl ethyl carbonate have been investigated to improve battery performance. Zheng et al. (2020) found that ethyl-(2,2,2-trifluoroethyl) carbonate, when added to lithium-ion battery electrolytes, significantly enhanced their high-temperature cycle performance (Zheng et al., 2020).

Polymer Modification

Research by Ben-Shaba and Domb (2006) involved reactions with mono-bromo ethyl carbonate for the preparation of novel aliphatic polycarbonate esters. This work highlighted the potential of using 2-bromoethyl ethyl carbonate derivatives for synthesizing polymers with improved biodegradability (Ben-Shaba & Domb, 2006).

Hydrolysis Studies

The hydrolysis of ethyl-2-bromoisobutyrate ester, a compound related to 2-bromoethyl ethyl carbonate, was thoroughly studied by Wang and Lam (2004). Their research focused on understanding the reaction mechanisms and conditions affecting the conversion of reactants, which is relevant to the hydrolysis of 2-bromoethyl ethyl carbonate derivatives (Wang & Lam, 2004).

Graphene Oxide Catalysis

Zhang et al. (2016) developed a grafted ionic liquid using 2-bromoethanol, a compound structurally similar to 2-bromoethyl ethyl carbonate, for catalyzing the cycloaddition of CO2 with epoxides. Their work demonstrates the potential of using derivatives of 2-bromoethyl ethyl carbonate in advanced catalytic systems (Zhang et al., 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that bromoethyl compounds often interact with various biological macromolecules, such as proteins and nucleic acids .

Mode of Action

Bromoethyl compounds are generally known to undergo elimination reactions via the e2 mechanism . In this process, a base abstracts a proton from the β-carbon, leading to the formation of a pi bond and the expulsion of the leaving group .

Biochemical Pathways

Bromoethyl compounds are often used in the synthesis of pharmaceuticals and crown ethers , suggesting that they may play a role in various biochemical reactions.

Pharmacokinetics

Its solubility in water suggests that it may be absorbed and distributed in the body. The compound’s metabolism and excretion would likely depend on its specific interactions with biological macromolecules and enzymes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromoethyl ethyl carbonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its action and efficacy may be influenced by the pH and ionic strength of its environment, as these factors can affect the compound’s reactivity and interactions with its targets.

特性

IUPAC Name |

2-bromoethyl ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNKJKYWYSECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromoethyl Ethyl Carbonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

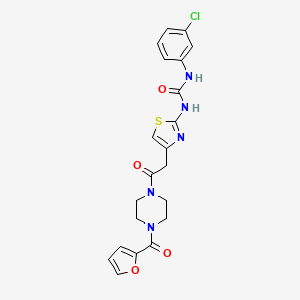

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

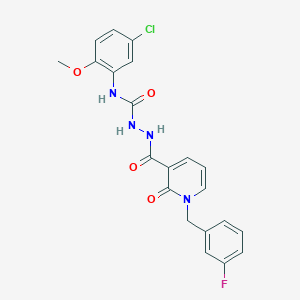

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

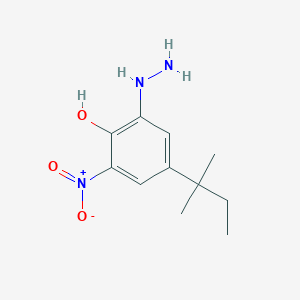

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

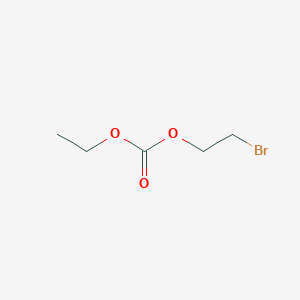

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)